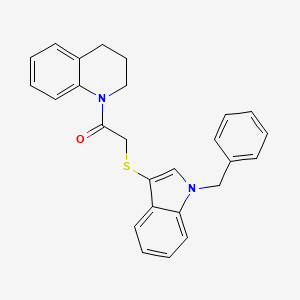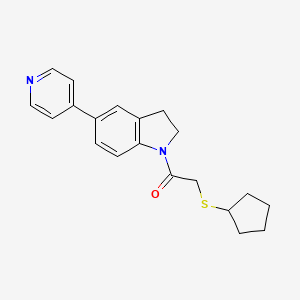
2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, also known as CPPIE, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields. CPPIE is a novel compound that has been synthesized through a multistep process and has been studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Photophysical Properties and Estrogen Receptor Affinity
Compounds similar to the query chemical, specifically 2-pyridin-2-yl-1H-indole derivatives, have been synthesized to explore their photophysical properties and affinity towards estrogen receptors (ER). These derivatives exhibited long-wavelength fluorescent emission sensitive to solvent polarity and pH, showing potential for biological imaging and sensing applications. Some derivatives also demonstrated good binding affinities to ER, indicating potential for research in estrogen-related biological pathways and diseases (Kasiotis & Haroutounian, 2006).
2. Antiviral Activity
Research on pyrazolo[3,4-b]pyridine derivatives has shown potential antiviral activities. These compounds, including those synthesized from 1-(3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, have been evaluated for their cytotoxicity and efficacy against viruses such as HSV1 and HAV-MBB, indicating their relevance in the development of new antiviral agents (Attaby et al., 2006).
3. Antimicrobial Activity
The synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activities, with synthesized compounds demonstrating minimum inhibitory concentration (MIC) values indicating effectiveness against various microbial strains. This research highlights the potential for these compounds in developing new antimicrobial agents (Salimon et al., 2011).
4. Catalytic Behavior in Chemical Reactions
The synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines have been studied for their catalytic behavior towards ethylene reactivity. These complexes demonstrate potential applications in the field of catalysis, particularly in oligomerization and polymerization reactions, indicating their utility in materials science and industrial chemistry (Sun et al., 2007).
5. Antibacterial Activity
Novel series of compounds with pyridine derivatives have been synthesized and tested for antibacterial activities. These studies indicate potential applications in developing new antibacterial agents, with several compounds showing promising activity against various bacterial strains (Joshi et al., 2011).
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-20(14-24-18-3-1-2-4-18)22-12-9-17-13-16(5-6-19(17)22)15-7-10-21-11-8-15/h5-8,10-11,13,18H,1-4,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIQUZKIHAVFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

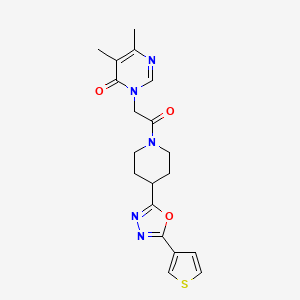

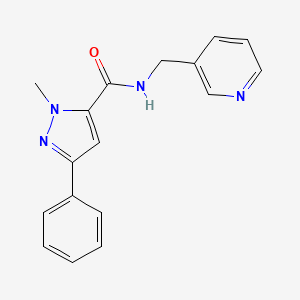
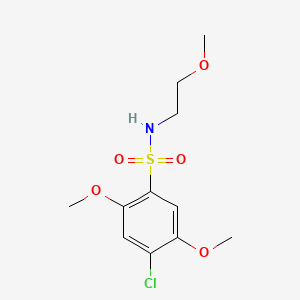
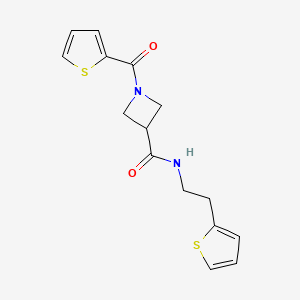
![1-[(4-Fluorophenyl)sulfonyl]-4-{[2-(methylthio)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2819112.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
![5-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2819116.png)
![2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2819120.png)

![4-tert-butyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2819127.png)
![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)
